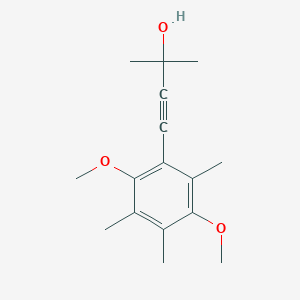![molecular formula C20H26N2+2 B12564482 1,4-Diazoniabicyclo[2.2.2]octane, 1,4-bis(phenylmethyl)- CAS No. 143797-25-5](/img/structure/B12564482.png)
1,4-Diazoniabicyclo[2.2.2]octane, 1,4-bis(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diazoniabicyclo[2.2.2]octane, 1,4-bis(phenylmethyl)- is a quaternary ammonium compound derived from 1,4-diazabicyclo[2.2.2]octane. This compound is known for its unique structure, which includes a bicyclic framework with two nitrogen atoms and phenylmethyl groups attached to the nitrogen atoms. It is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Diazoniabicyclo[2.2.2]octane, 1,4-bis(phenylmethyl)- can be synthesized through the quaternization of 1,4-diazabicyclo[2.2.2]octane with benzyl halides. The reaction typically involves the use of benzyl chloride or benzyl bromide in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Diazoniabicyclo[2.2.2]octane, 1,4-bis(phenylmethyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of quaternary ammonium groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Complexation: The compound can form complexes with various metal ions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate. The reactions are typically carried out in polar solvents such as water or methanol.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Major Products Formed
Nucleophilic Substitution: The major products are substituted quaternary ammonium salts.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound with altered functional groups.
Applications De Recherche Scientifique
1,4-Diazoniabicyclo[2.2.2]octane, 1,4-bis(phenylmethyl)- has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of polymers and as an additive in the formulation of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,4-diazoniabicyclo[2.2.2]octane, 1,4-bis(phenylmethyl)- involves its ability to act as a nucleophilic catalyst. The quaternary ammonium groups facilitate the formation of reactive intermediates, which then participate in various chemical transformations. The compound can also form complexes with metal ions, enhancing its catalytic activity in certain reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A related compound with similar nucleophilic properties but without the phenylmethyl groups.
Triethylenediamine: A simpler diamine with similar nucleophilic properties but lacking the bicyclic structure.
Uniqueness
1,4-Diazoniabicyclo[2.2.2]octane, 1,4-bis(phenylmethyl)- is unique due to its quaternary ammonium structure and the presence of phenylmethyl groups. These features enhance its reactivity and make it a versatile reagent in various chemical reactions .
Propriétés
Numéro CAS |
143797-25-5 |
|---|---|
Formule moléculaire |
C20H26N2+2 |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
1,4-dibenzyl-1,4-diazoniabicyclo[2.2.2]octane |
InChI |
InChI=1S/C20H26N2/c1-3-7-19(8-4-1)17-21-11-14-22(15-12-21,16-13-21)18-20-9-5-2-6-10-20/h1-10H,11-18H2/q+2 |
Clé InChI |
QDBSMKFBIMHREN-UHFFFAOYSA-N |
SMILES canonique |
C1C[N+]2(CC[N+]1(CC2)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[12-(Ethylamino)dodecyl]phosphonic acid](/img/structure/B12564399.png)
![Naphthalene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]-](/img/structure/B12564402.png)
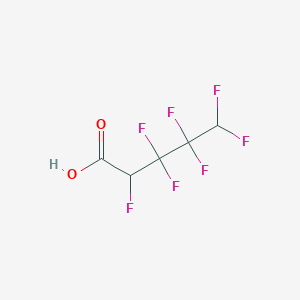
![9-Amino-3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane-9-carboxamide](/img/structure/B12564425.png)
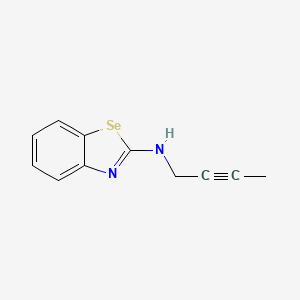
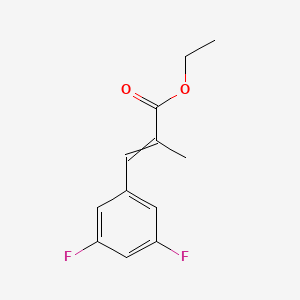
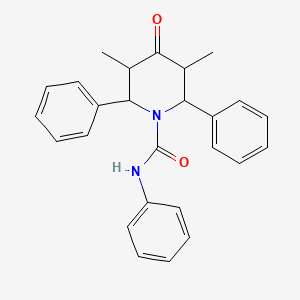
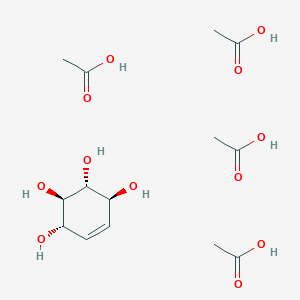

![2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-1-(9H-fluoren-9-yl)ethyl carbonate](/img/structure/B12564454.png)

![[1-(2,3-Diphenylphenyl)-2,2-bis(2,4,6-trimethylphenyl)ethenyl] phosphate](/img/structure/B12564465.png)
![1-Hydroxy-N-[4-(methanesulfonyl)phenyl]naphthalene-2-carboxamide](/img/structure/B12564469.png)
